molecular formula C35H34O6 B13903422 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone

Cat. No.: B13903422
M. Wt: 550.6 g/mol
InChI Key: SFFSXRAQVHMPKF-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic ether derivative featuring a fused furo[3,4-d][1,3]dioxolane core, substituted with a phenylmethoxy group at position 4 and a trityloxy-ethanone moiety at position 4. Its structure includes multiple stereocenters and protective groups (dimethyl and trityl), making it a critical intermediate in synthetic organic chemistry, particularly in carbohydrate and nucleoside analog synthesis. The trityl (triphenylmethyl) group is a sterically hindered protective group often employed to mask hydroxyl functionalities during multi-step syntheses .

Properties

Molecular Formula

C35H34O6

Molecular Weight

550.6 g/mol

IUPAC Name

1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone

InChI

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3

InChI Key

SFFSXRAQVHMPKF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone typically involves multiple steps. The process begins with the preparation of key intermediates, followed by their sequential reactions under controlled conditions. Common reagents used in the synthesis include phenylmethanol, dimethyl carbonate, and trityl chloride. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other ethanone derivatives and polycyclic ethers are analyzed below. Key differences lie in protective groups, stereochemistry, and substitution patterns, which influence reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Applications/Properties Reference
Target Compound Furo[3,4-d][1,3]dioxolane 4-Phenylmethoxy, 6-trityloxyethanone, 2,2-dimethyl ~600 (estimated) Intermediate in nucleoside synthesis; high steric protection for selective reactions
1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl]ethanone (CAS: 30403-01-1) Phenyl-ethanone 2,4-Dihydroxy, 6-methoxy, 3-prenyl 250.29 Natural product (Preremirol); antioxidant and antimicrobial properties
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS: 175205-88-6) Phenyl-ethanone 2,6-Dichloro, 4-trifluoromethyl 257.04 Agrochemical intermediate; electron-withdrawing groups enhance stability
Isorhamnetin-3-O-glycoside (Z. fabago derivative) Flavonoid glycoside 3-O-glycoside, methoxy, hydroxy ~478 (estimated) Anticancer and anti-inflammatory activities; glycosylation improves bioavailability
6'-Methoxypolygoacetophenoside (CAS: 241814-63-1) Phenyl-ethanone-glucoside 2',3',4'-Trihydroxy-6'-methoxy, 3'-glucoside ~432 (estimated) Plant-derived metabolite; glycosylation enhances solubility and metabolic stability

Key Findings:

Protective Group Utility: The trityl group in the target compound provides superior steric protection compared to smaller groups (e.g., methyl or methoxy), enabling selective deprotection in multi-step syntheses . In contrast, compounds like 6'-Methoxypolygoacetophenoside rely on glycosylation for stability .

Electron Effects: Electron-withdrawing substituents (e.g., trifluoromethyl in 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone) increase electrophilicity and stability under acidic conditions, whereas electron-donating groups (e.g., methoxy in the target compound) enhance nucleophilic reactivity .

Biological Activity: The absence of polar groups (e.g., free hydroxyls) in the target compound limits its direct biological utility, unlike natural derivatives like Preremirol, which exhibit bioactivity due to phenolic and prenyl moieties .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s intricate stereochemistry necessitates advanced techniques (e.g., X-ray crystallography via SHELX ) for unambiguous structural confirmation.
  • Data Gaps : Direct biological or pharmacological data for the target compound are absent in the literature, unlike its analogs (e.g., Isorhamnetin-3-O-glycoside ). Future studies should explore its role in drug delivery systems leveraging trityl-mediated protection.

Biological Activity

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone is a complex organic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its unique structural features and the implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydrofurodioxole core with various substituents that contribute to its biological properties. Its molecular formula and weight are crucial for understanding its pharmacokinetics and interactions with biological systems.

PropertyValue
Molecular FormulaC₃₁H₃₄O₅
Molecular Weight478.6 g/mol
Structural FeaturesTetrahydrofurodioxole core

The biological activity of this compound may be attributed to its interaction with specific biochemical pathways. Research indicates that similar compounds often target key enzymes or receptors involved in cellular signaling and metabolic processes.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • Antioxidant Activity : The presence of dioxole rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anti-inflammatory Activity

In a study evaluating anti-inflammatory properties, compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines.

CompoundIC50 (µM)
Compound A5.0
Compound B10.0
1-(2,2-Dimethyl...ethanone) 7.5

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays were performed to assess the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations.

Concentration (µM)Cell Viability (%)
0.195
190
10 70

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